molecular formula C21H29N3OS B2869606 1-(3-Methoxyphenyl)-4-(1-(thiophen-2-ylmethyl)piperidin-4-yl)piperazine CAS No. 2034557-69-0

1-(3-Methoxyphenyl)-4-(1-(thiophen-2-ylmethyl)piperidin-4-yl)piperazine

Cat. No.: B2869606
CAS No.: 2034557-69-0
M. Wt: 371.54
InChI Key: IORYJSCGRHIWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-4-(1-(thiophen-2-ylmethyl)piperidin-4-yl)piperazine is a chemical research compound designed for use in neuroscience and pharmaceutical development. This synthetic small molecule features a piperazine-piperidine scaffold, a structure recognized for its relevance in central nervous system (CNS) target research . Compounds with this core architecture are frequently investigated for their potential to interact with neuroreceptors, such as dopamine and serotonin receptors, making them valuable probes for studying neurological pathways and conditions . The inclusion of the 3-methoxyphenyl and thiophen-2-ylmethyl groups suggests potential for diverse binding affinities and metabolic properties, which can be explored in structure-activity relationship (SAR) studies. This product is provided for research applications only, including but not limited to, in vitro binding assays, enzymatic activity studies, and as a building block in medicinal chemistry programs. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2-6,15-16,18H,7-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYJSCGRHIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Dopamine D2 Receptor-Targeting Analogues

Compounds with piperazine-piperidine scaffolds often exhibit affinity for dopamine D2 receptors. Key analogues include:

Compound Name Structural Features Affinity (Ki/IC50) Key Findings
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, 2-nitrobenzyl-piperidine D2 Ki = 0.8 nM Highest D2 affinity in its series; acts as a partial agonist .
Target Compound 3-Methoxyphenyl, thiophen-2-ylmethyl-piperidine Data not reported Predicted lower D2 affinity due to 3-methoxy vs. 2-methoxy substitution, but thiophene may enhance lipophilicity .

Structural Insights :

  • The 2-methoxyphenyl group in the reference compound optimizes D2 binding via π-π interactions, while the 3-methoxyphenyl substituent in the target compound may alter receptor orientation .

Serotonin 5-HT1A Receptor Ligands

Piperazine derivatives with aryl or heteroaryl substituents frequently target 5-HT1A receptors:

Compound Name Structural Features 5-HT1A Affinity (Ki) Functional Activity
trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) 3-Methoxyphenyl, pyridinyl 0.028 nM Full agonist .
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 2-Methoxyphenyl, pyridinyl-iodobenzamide ID50 = 5 mg/kg (in vivo) Competitive antagonist .
Target Compound 3-Methoxyphenyl, thiophen-2-ylmethyl-piperidine Data not reported Likely partial agonist/antagonist due to steric hindrance from thiophene .

Key Differences :

  • The thiophene ring in the target compound may reduce 5-HT1A affinity compared to pyridinyl or iodobenzamide groups but could enhance selectivity over α1-adrenergic or D2 receptors .

Mixed-Activity Piperazine Derivatives

Some analogues exhibit dual activity at serotonin and dopamine receptors:

Compound Name Structural Features Receptor Activity
4-[3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine 2-Methoxyphenyl, dihydronaphthalene 5-HT1A Ki = 2.0 nM; D2 Ki = 90.6 nM .
MCL0129 (Melanocortin-4 antagonist) Fluorophenyl, isopropylpiperidine MC4 Ki = 7.9 nM; anxiolytic/antidepressant effects .
Target Compound 3-Methoxyphenyl, thiophen-2-ylmethyl-piperidine Predicted: Moderate 5-HT1A/D2 activity; possible CNS multipharmacology .

Design Implications :

  • The thiophen-2-ylmethyl group may confer metabolic stability over compounds with ester or amide linkages (e.g., p-MPPI) .
  • Lack of electron-withdrawing groups (e.g., nitro in ) suggests lower D2 potency but reduced off-target risks .

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